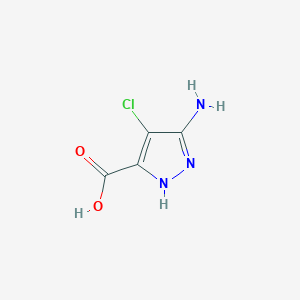
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“3-amino-4-chloro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 351990-69-7 . It has a molecular weight of 161.55 . The IUPAC name for this compound is 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-amino-4-chloro-1H-pyrazole-5-carboxylic acid” is 1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-amino-4-chloro-1H-pyrazole-5-carboxylic acid” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through [3+2] cycloaddition reactions , or through the oxidation of pyrazolines .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Applications De Recherche Scientifique
Synthetic Intermediates
- Field : Organic Chemistry
- Application : Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : More complex structures with various relevant examples can be formed from them .
Inhibitory Compounds
- Field : Biochemistry
- Application : 5-Aminopyrazoles are transformed into carboxamide derivatives, which are then evaluated as inhibitory compounds against succinate dehydrogenase .
- Methods : The transformation process involves chemical reactions that convert 5-aminopyrazoles into carboxamide derivatives .
- Results : The carboxamide derivatives were found to be effective inhibitory compounds against succinate dehydrogenase .
D-Amino Acid Oxidase Inhibitor
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Methods : The compound is used to inhibit the activity of D-amino acid oxidase, thereby protecting DAO cells from oxidative stress .
- Results : The compound specifically prevents formalin-induced tonic pain .
Synthesis of Nitriles
- Field : Organic Chemistry
- Application : Pyrazole derivatives are used in the synthesis of nitriles .
- Methods : The process involves a series of chemical reactions that convert pyrazole derivatives into nitriles .
- Results : The synthesis results in the formation of nitriles, which have various applications in the chemical industry .
Antimicrobial Action
- Field : Microbiology
- Application : Pyrazole-5-carboxylate derivatives have been investigated for their antimicrobial action against fungi and bacteria .
- Methods : The compounds are tested against various strains of fungi and bacteria to evaluate their antimicrobial properties .
- Results : The pyrazole-5-carboxylate derivatives showed antimicrobial action against the tested organisms .
PDE10A Inhibitors
- Field : Pharmacology
- Application : Some aryl/heteroaryl-quinolino-pyrazoles, which include pyrazole derivatives, have been discovered as PDE10A inhibitors .
- Methods : The compounds are synthesized and then tested for their inhibitory action against PDE10A .
- Results : The compounds were found to be effective PDE10A inhibitors .
Synthesis of 4-Cyano Pyrazole
- Field : Organic Chemistry
- Application : Pyrazole derivatives are used in the synthesis of 4-Cyano Pyrazole .
- Methods : The process involves a series of chemical reactions that convert pyrazole derivatives into 4-Cyano Pyrazole .
- Results : The synthesis results in the formation of 4-Cyano Pyrazole, which has various applications in the chemical industry .
Antiviral Activity
- Field : Virology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods : The compounds are tested against various strains of viruses to evaluate their antiviral properties .
- Results : The compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZRQELJATZCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402708 | |
| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
351990-69-7 | |
| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



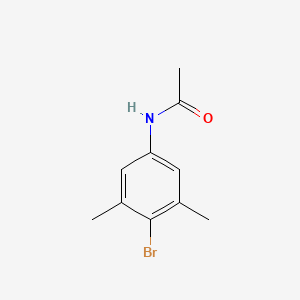
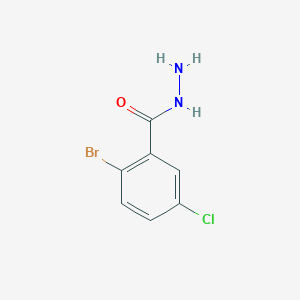
![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)
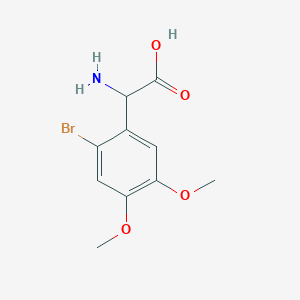
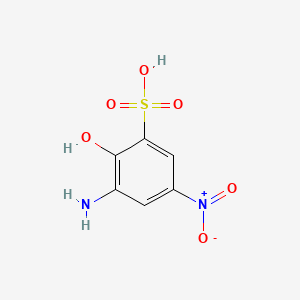
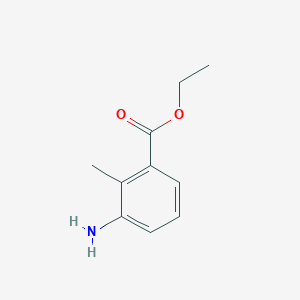
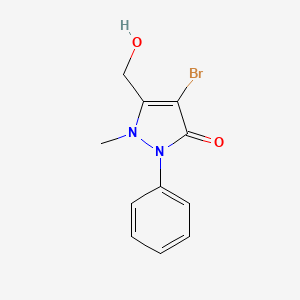
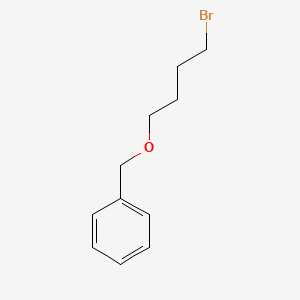

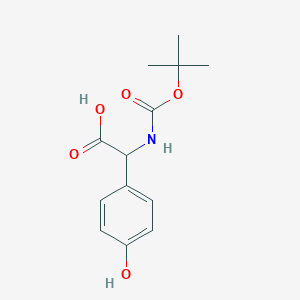
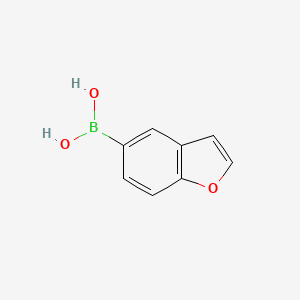
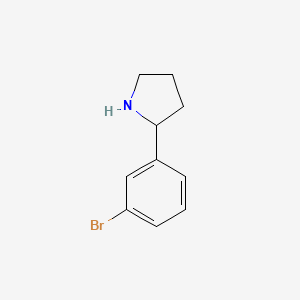
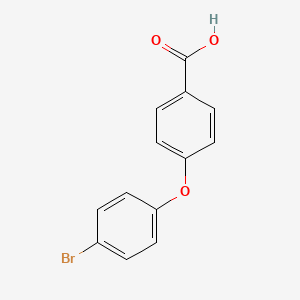
![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)